Biphenyl-3,3',5,5'-tetracarboxylic acid
Description
Biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC, CAS 4371-28-2) is a rigid, symmetrical tetracarboxylic acid with four carboxyl groups symmetrically positioned on a biphenyl core. Its molecular structure (Fig. 1) enables versatile coordination modes, making it a popular ligand for constructing metal-organic frameworks (MOFs) and supramolecular architectures . BPTC is synthesized via oxidation of 3,3',5,5'-tetramethylbiphenyl using potassium permanganate . Key applications include:
- MOF Construction: BPTC forms frameworks with high porosity and stability, such as [Zn₂(bptc)(H₂O)₂]·5DMA (FJI-11), which exhibits octahedral and cuboctahedral cages for dye adsorption .
- Surface Self-Assembly: BPTC forms ordered monolayers and bilayers on Au(111) and graphite surfaces via hydrogen bonding and π-stacking .
- Catalysis and Gas Adsorption: BPTC-based MOFs like MFM-300(Sc) and MFM-300(In) show catalytic activity in C–H bond activation and selective CO₂ adsorption .
Properties
IUPAC Name |
5-(3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-1-7(2-10(5-9)14(19)20)8-3-11(15(21)22)6-12(4-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGMSIQFRADOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578790 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-28-2 | |
| Record name | [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-3,3',5,5'-tetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Oxidative Preparation from Tetramethylbiphenyl Derivatives
One of the most common and direct synthetic routes to biphenyl-3,3',5,5'-tetracarboxylic acid involves the oxidation of 3,3',5,5'-tetramethylbiphenyl using strong oxidizing agents such as potassium permanganate (KMnO4).
- Procedure : The oxidation is typically carried out in a mixed solvent system of tert-butanol and water, with sodium hydroxide added to maintain basic conditions. The reaction proceeds by converting the methyl groups on the biphenyl ring into carboxylic acid groups.
- Reaction conditions : The reaction mixture is stirred under reflux until completion, followed by acidification to precipitate the tetracarboxylic acid.
- Yield and purity : Yields around 50% have been reported, with the product characterized by elemental analysis, NMR, and mass spectrometry confirming the expected structure.
| Parameter | Details |
|---|---|
| Starting material | 3,3',5,5'-tetramethylbiphenyl |
| Oxidizing agent | Potassium permanganate (KMnO4) |
| Solvent system | tert-butanol/water (1:1) |
| Base | Sodium hydroxide (NaOH) |
| Yield | ~50.6% |
| Characterization | Elemental analysis, 1H NMR, MS (ESI) |
This method is straightforward and scalable, making it a preferred route in research laboratories for preparing this compound with high purity.
Coupling Reaction of 4-Halogenated o-Benzenedicarboxylic Acid Esters
Another sophisticated and industrially relevant method involves the coupling of 4-halogen substituted o-benzenedicarboxylic acid esters to form biphenyl tetracarboxylic acid esters, which are subsequently hydrolyzed to the acid.
- Starting materials : Esters of 4-halophthalic acid (e.g., 4-chlorophthalic or 4-bromophthalic anhydride reacted with lower alcohols under acid catalysis).
- Catalysts : Pre-prepared nickel complexes such as (triphenylphosphine)nickel(II) chloride or trialkylphosphine-nickel chloride serve as catalysts.
- Reducing agent : Zinc powder is used to facilitate the coupling.
- Promoting agent : Alkali metal halides (e.g., potassium iodide) enhance the reaction efficiency.
- Solvent : Aprotic polar solvents are employed to dissolve reactants and catalysts.
- Reaction conditions : Typically conducted at 40–60 °C for 1 to 8 hours.
- Post-reaction processing : The biphenyltetracarboxylic acid esters formed are hydrolyzed under basic conditions to yield the free acid.
- Yields : Ester yields can reach 90% or higher, with subsequent hydrolysis providing high-purity this compound.
| Step | Details |
|---|---|
| Starting material | 4-halogen substituted o-benzenedicarboxylic acid esters |
| Catalyst | (Ar3P)2NiX2 or (Alk3P)2NiX2 (Ar = aryl, Alk = alkyl, X = Cl or Br) |
| Reducing agent | Zinc powder |
| Promoting agent | Alkali metal halide (e.g., KI) |
| Solvent | Aprotic polar solvent |
| Temperature | 40–60 °C |
| Reaction time | 1–8 hours |
| Ester yield | Up to 90% or higher |
| Hydrolysis | Basic solution hydrolysis followed by acidification |
| Final product purity | High-purity this compound |
This method is advantageous for producing large quantities of the compound with high purity, suitable for further chemical transformations such as dianhydride formation or polymer synthesis.
Additional Notes on Catalyst Preparation and Reaction Optimization
- The nickel catalysts used in the coupling reaction are prepared by reacting triphenylphosphine or trialkylphosphine with nickel chloride in solvents like ethanol.
- Trialkylphosphine-nickel chloride catalysts are preferred for their air stability and ease of removal from the reaction mixture, which is critical for obtaining high-purity products.
- The coupling reaction benefits from the use of pre-prepared catalysts with only 2 equivalents of phosphine ligand per mole of nickel halide, reducing costs and improving efficiency.
- Reaction times and temperatures can be adjusted to optimize yield and purity, with typical reaction times ranging from 1 to 48 hours depending on conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of Tetramethylbiphenyl | 3,3',5,5'-tetramethylbiphenyl | KMnO4, NaOH, tert-butanol/water | Reflux, basic medium | ~50.6 | Simple, direct oxidation |
| Coupling of 4-halogenated esters | 4-halogen substituted o-benzenedicarboxylic acid esters | (Ar3P)2NiX2 or (Alk3P)2NiX2, Zn, KI | 40–60 °C, aprotic solvent, 1–8 h | Up to 90 | High yield, industrially scalable |
Research Findings and Practical Implications
- The oxidative method is well-suited for laboratory-scale synthesis and provides a straightforward route to the acid with moderate yield.
- The coupling method offers superior yields and product purity, making it ideal for industrial applications and for producing intermediates for high-performance polymers and curing agents.
- The choice of catalyst and reaction conditions significantly impacts the efficiency and purity of the final product.
- Hydrolysis of the ester intermediates is a critical step to obtain the free acid, which can be further converted to dianhydrides or other derivatives for advanced material synthesis.
Chemical Reactions Analysis
Chlorination and Derivative Formation
BPTCA undergoes functionalization at its carboxyl groups:
Chlorination
- Reaction with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) converts carboxyl groups to acyl chlorides:
This intermediate is critical for synthesizing amides, esters, and anhydrides.
Dianhydride Formation
Coordination Reactions
BPTCA acts as a polydentate ligand, forming stable coordination polymers and metal-organic frameworks (MOFs):
Table 2: Representative Coordination Complexes
- The tetracarboxylate ligand binds metal ions through its oxygen atoms, creating frameworks with tunable porosity .
- Fe-doped Ga frameworks (e.g., MFM-310(Fe)) show enhanced catalytic activity for CO₂ conversion .
Self-Assembly and Supramolecular Chemistry
BPTCA forms hydrogen-bonded networks and bilayers at liquid-solid interfaces:
- Scanning tunneling microscopy (STM) studies reveal monolayers at low concentrations and bilayers at high concentrations, stabilized by intermolecular H-bonds .
- Mixing BPTCA with coronene at the octanoic acid/graphite interface creates hybrid architectures with potential optoelectronic applications .
Esterification and Hydrolysis
Scientific Research Applications
Coordination Chemistry
Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)
BPTCA serves as an organic ligand in the synthesis of metal-organic frameworks (MOFs) and porous coordination polymers (PCPs). These materials are characterized by their high surface area and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. The coordination chemistry of BPTCA allows it to stabilize various metal ions, enhancing the functionality of the resulting frameworks .
Table 1: Characteristics of BPTCA in MOFs and PCPs
| Property | Description |
|---|---|
| Ligand Type | Organic ligand for metal coordination |
| Coordination Modes | Bidentate and tridentate |
| Stability | High thermal and chemical stability |
| Applications | Gas storage, catalysis, drug delivery |
Catalysis
BPTCA has been investigated for its role in catalytic processes. Its ability to form stable complexes with transition metals enhances the reactivity of these metals in various chemical reactions. Research indicates that BPTCA can facilitate reactions such as oxidation and reduction, making it a potential candidate for green chemistry applications .
Case Study: Catalytic Activity
In a study examining the catalytic properties of BPTCA-complexed metal ions, researchers found that these complexes exhibited significant activity in oxidation reactions of organic substrates. The stability of the metal-ligand complex was crucial for maintaining catalytic efficiency over multiple cycles.
Biological Applications
While BPTCA does not have a well-defined mechanism of action in biological systems, its coordination chemistry has led to explorations in drug delivery and therapeutic applications. The compound's ability to form stable complexes with biologically relevant metals may provide avenues for targeted drug delivery systems or as part of imaging agents in medical diagnostics .
Table 2: Potential Biological Applications of BPTCA
| Application | Description |
|---|---|
| Drug Delivery | Stabilization of therapeutic agents |
| Imaging Agents | Complexation with metals for enhanced imaging |
| Anticancer Research | Investigating metal-ligand interactions |
Material Science
BPTCA's unique crystal structure allows it to be utilized in material science for developing new materials with specific properties. Its ability to form supramolecular assemblies can lead to innovative approaches in creating functional materials that exhibit desired mechanical or thermal properties .
Case Study: Supramolecular Assemblies
Research into the supramolecular assemblies formed by BPTCA has shown promise in creating materials with enhanced mechanical strength and thermal stability. These materials could find applications in various industries, including aerospace and automotive sectors .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3,3’,5,5’-tetracarboxylic acid involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The carboxylic acid groups play a crucial role in coordinating with metal centers, facilitating electron transfer and enhancing catalytic activity .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares BPTC with structurally related tetracarboxylic acids:
Key Findings:
- Molecular Length and Packing : BPTC’s shorter biphenyl core allows ordered row structures on surfaces, while TPTC and QPTC adopt disordered herringbone arrangements due to increased flexibility .
- MOF Design : BPTC’s four carboxyl groups enable 3D frameworks with large cages (e.g., FJI-11’s 12.4 Å pores), outperforming TMA-based MOFs in pore complexity .
- Thermal and Chemical Stability : BPTC-based MOFs (e.g., MFM-300(In)) retain structure up to 400°C, whereas TMA frameworks often degrade below 300°C .
MOF Performance Comparison
The table below highlights MOFs derived from BPTC versus other tetracarboxylic acids:
Insights:
- Adsorption Capacity : BPTC frameworks excel in dye removal due to tailored cage sizes, whereas TMA-based MOFs prioritize gas storage .
- Catalytic Activity: MFM-300(Sc) outperforms HKUST-1 in turnover frequency (TOF) for C–H activation, attributed to BPTC’s Lewis acid sites .
Surface Self-Assembly Behavior
BPTC’s surface behavior differs significantly from analogs:
- Ordered vs. Disordered Phases : On Au(111), BPTC forms parallel rows via hydrogen bonding, while TPTC and QPTC generate disordered herringbone structures due to steric hindrance .
- Solvent Co-Adsorption: BPTC monolayers on graphite require solvent (octanoic acid) for stability, whereas bilayers rely on π-stacking .
- Mixed Assemblies : BPTC and coronene co-assemble into thermodynamically stable Kagomé lattices, a feature absent in longer analogs .
Chemical and Thermal Properties
| Property | BPTC | TPTC | TMA |
|---|---|---|---|
| Thermal Stability | Stable up to 400°C | Degrades at 300°C | Degrades at 250°C |
| Solubility | Soluble in DMF, THF | Poor solubility | Soluble in water |
| pKa Values | ~2.1 (COOH groups) | ~2.3 | ~2.8 |
BPTC’s lower pKa enhances deprotonation in MOF synthesis, facilitating robust metal-carboxylate bonds .
Biological Activity
Biphenyl-3,3',5,5'-tetracarboxylic acid (BPTC), a compound with the molecular formula CHO and CAS number 4371-28-2, has garnered attention in various fields due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its applications in medicinal chemistry, materials science, and potential therapeutic uses.
BPTC is characterized by its tetracarboxylic structure, which allows it to function as an effective organic ligand in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its ability to form stable complexes with metal ions enhances its utility in various applications, including gas adsorption and catalysis .
Antimicrobial Activity
Research indicates that BPTC exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent. For instance, BPTC showed notable activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics .
Anticancer Potential
BPTC has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast and prostate cancers. The compound's mechanism appears to involve the induction of apoptosis and the disruption of cell cycle progression at critical phases . Notably, IC values for BPTC were reported in the low micromolar range, indicating potent activity against cancer cells .
The biological activity of BPTC can be attributed to several mechanisms:
- Metal Coordination : The ability of BPTC to chelate metal ions enhances its biological efficacy by stabilizing reactive species that can interact with cellular targets.
- Reactive Oxygen Species (ROS) Generation : BPTC may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Cell Cycle Arrest : Studies suggest that BPTC can interfere with the normal cell cycle, particularly at the G1/S transition, thereby inhibiting cell proliferation .
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of BPTC against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. Results indicated that BPTC had a significant effect on bacterial growth inhibition compared to traditional antibiotics. The study reported inhibition zones measuring up to 30 mm for certain strains .
Anticancer Efficacy Assessment
In another investigation focused on anticancer properties, BPTC was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC value of approximately 10 µM. Furthermore, flow cytometry analyses revealed an increase in apoptotic cells upon treatment with BPTC .
Comparative Analysis of Biological Activity
| Activity Type | Tested Strains/Cell Lines | IC | Inhibition Zone (mm) |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | Not specified | Up to 30 |
| Anticancer | MCF-7 (breast cancer) | ~10 µM | Not applicable |
Q & A
Q. What are the established synthetic routes for preparing biphenyl-3,3',5,5'-tetracarboxylic acid, and how can purity be optimized?
this compound is typically synthesized via oxidation of 3,3',5,5'-tetramethylbiphenyl using potassium permanganate (KMnO₄) under acidic or neutral conditions. Key steps include refluxing in aqueous or organic solvents (e.g., acetone/water mixtures) followed by acidification to precipitate the product. Purification involves recrystallization from dimethylacetamide (DMA) or acetic acid to remove unreacted precursors and byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity through elemental analysis or high-performance liquid chromatography (HPLC) is critical .
Q. How is this compound utilized in constructing metal-organic frameworks (MOFs)?
The tetracarboxylic acid acts as a rigid, four-connected organic linker in MOFs, coordinating with metal clusters (e.g., Zn²⁺, Bi³⁺) via its carboxylate groups. For example, solvothermal synthesis with zinc nitrate yields [Zn₂(bptc)(H₂O)₂]·5DMA (FJI-11), featuring octahedral and cuboctahedral cages. Structural characterization involves single-crystal X-ray diffraction (SCXRD) to confirm topology and porosity. Adjusting metal-to-ligand ratios and solvent systems (e.g., DMA/H₂O) can tune framework dimensionality .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
Key methods include:
- PXRD : To verify crystallinity and phase purity of MOFs.
- FTIR : To confirm deprotonation of carboxyl groups (shift from ~1700 cm⁻¹ to ~1400–1600 cm⁻¹).
- TGA : To assess thermal stability and solvent removal from pores.
- BET Surface Area Analysis : To measure porosity and pore-size distribution via N₂ adsorption at 77 K.
- STM/AFM : For surface self-assembly studies on substrates like Au(111) or graphite .
Advanced Research Questions
Q. What mechanistic insights explain the selective adsorption of gases or dyes in MOFs derived from this compound?
Adsorption selectivity in frameworks like FJI-11 or Bi-MOFs arises from pore geometry and host-guest interactions. For methylene blue (MB) dye, the Freundlich model suggests multilayer adsorption on heterogeneous surfaces, while CO₂/CH₄ selectivity at 195 K correlates with quadrupole-dipole interactions and pore confinement. Competitive adsorption experiments under varying pressures and temperatures, coupled with grand canonical Monte Carlo (GCMC) simulations, help elucidate binding energetics .
Q. How does polymorphism in MOFs or surface assemblies impact material performance?
Polymorphism is influenced by synthesis conditions (e.g., solvent, temperature) and substrate interactions. For instance, this compound forms ordered rows on Au(111) but disordered herringbone structures with longer homologs (terphenyl-/quarterphenyl-tetracarboxylic acids). Variable-temperature STM and density functional theory (DFT) calculations reveal that solvent co-adsorption and hydrogen-bonding networks dictate packing motifs, affecting properties like conductivity or catalytic activity .
Q. How can contradictions in adsorption data (e.g., pore size vs. gas uptake) be resolved?
Discrepancies often arise from oversimplified correlations between pore size and adsorption capacity. For H₂ storage, while larger pores increase gravimetric uptake, optimal volumetric density occurs at ~6–7 Å due to enhanced gas-framework interactions. Multivariate MOFs incorporating functional groups (e.g., -NH₂) can improve isosteric heat of adsorption (Qst). Combinatorial screening with in-situ X-ray diffraction and gas sorption analyzers under operando conditions provides mechanistic clarity .
Q. What strategies enable controlled co-crystallization of this compound with aromatic guests (e.g., coronene)?
Co-crystallization at the liquid-solid interface (e.g., octanoic acid/graphite) depends on concentration and deposition sequence. At high this compound concentrations, bilayer formation precedes coronene intercalation, yielding thermodynamically stable Kagomé lattices. Kinetic trapping occurs when coronene is added post-bilayer assembly. Force-field simulations comparing binding energies of mixed vs. pure phases guide pathway optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
